molecular formula C16H16N2O3 B2679041 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955686-08-5

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2679041
CAS No.: 955686-08-5
M. Wt: 284.315
InChI Key: RWJOUJMSFWPSQJ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.315. The purity is usually 95%.
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Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan-2-carbonyl moiety linked to a tetrahydroisoquinoline structure. Its molecular formula is C15H15N2O3C_{15}H_{15}N_{2}O_{3} with a molecular weight of approximately 271.29 g/mol. The synthesis typically involves multiple steps:

  • Formation of the Furan-2-carbonyl Intermediate : This is achieved through the reaction of furan-2-carboxylic acid with thionyl chloride (SOCl₂) to produce furan-2-carbonyl chloride.
  • Coupling with Tetrahydroisoquinoline : The intermediate is then reacted with tetrahydroisoquinoline in the presence of a base like triethylamine.
  • Final Acetylation : The resultant compound undergoes acetylation to yield this compound.

Enzyme Inhibition and Receptor Binding

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. This compound may act as an enzyme inhibitor or receptor ligand due to its structural similarity to bioactive molecules.

Table 1: Potential Biological Activities

Activity TypeDescription
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways
Receptor BindingPotential to bind to receptors influencing various physiological processes
Antimicrobial ActivityStructural analogs have shown antimicrobial properties in related studies
Antitumor ActivitySimilar isoquinoline derivatives have demonstrated antitumor effects

Case Studies and Research Findings

  • Anticancer Potential : A study explored the cytotoxic effects of related compounds on cancer cell lines, revealing IC50 values indicating significant growth inhibition. For example, compounds structurally related to tetrahydroisoquinolines showed promising results against various cancer types .
  • Antimicrobial Properties : Investigations into similar furan derivatives have shown potential antimicrobial activity against bacterial strains, with some derivatives exhibiting zones of inhibition ranging from 9 to 20 mm .
  • Mechanistic Studies : Interaction studies using surface plasmon resonance and fluorescence quenching have provided insights into the binding affinities of these compounds to target proteins, suggesting their potential as therapeutic agents .

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-14-5-4-12-6-7-18(10-13(12)9-14)16(20)15-3-2-8-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJOUJMSFWPSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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